N-(4-bromophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
This compound is a halogenated heterocycle . It is suggested that it acts as an antagonist for the H3 receptor, which is involved in regulating the release of neurotransmitters in the brain.
Molecular Structure Analysis
The empirical formula of this compound is C11H12BrNO2 and it has a molecular weight of 270.12 . The crystal structure of this compound has been determined using X-ray diffraction techniques.Physical and Chemical Properties Analysis
This compound is a solid . It has a density of 1.5±0.1 g/cm3 . Its boiling point is 398.7±37.0 °C at 760 mmHg . The flash point is 194.9±26.5 °C .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related compounds have been a subject of research due to their potential applications in various fields, including medicinal chemistry and materials science. For instance, compounds with similar structures have been synthesized and evaluated for their properties, such as photophysical characteristics, which could be indicative of the broader utility of the compound (Wang et al., 2017). These studies highlight the importance of precise synthesis techniques and characterization methods to explore the full potential of such compounds in scientific applications.
Applications in Biological Studies
- Although specific information on the biological applications of "(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone" is not directly available, similar compounds have been explored for their biological activities, including anticancer and antioxidant properties. For example, morpholine derivatives have been investigated for their antitumor activities, demonstrating the potential of these compounds in therapeutic applications (Tang & Fu, 2018). These findings suggest the relevance of exploring the biological activities of such compounds further.
Potential in Materials Science
- The application of similar compounds in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices, has been demonstrated. Phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands, for example, show promising electroluminescent properties, indicating the potential of related compounds in advanced materials applications (Kang et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes and proteins involved in various cellular processes .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by forming bonds and causing conformational changes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
Environmental factors such as ph, temperature, and presence of other molecules can significantly influence the action of similar compounds .
Properties
IUPAC Name |
[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXVCYMOHVAANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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